molecular formula C15H11N3O3S B5793213 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B5793213
M. Wt: 313.3 g/mol
InChI Key: GSTDADMQZFZMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Corrosion Inhibition

  • Oxadiazole derivatives, including those similar to 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, have been identified as effective agents in controlling the dissolution of mild steel. These compounds showed high corrosion inhibition efficiency, with experimental and theoretical approaches confirming their effectiveness (Kalia et al., 2020).

CNS Depressant Activity

  • Certain 1,3,4-oxadiazole derivatives have shown promising central nervous system (CNS) depressant activities. This research suggests the potential of these compounds, including those structurally related to this compound, in developing treatments for CNS disorders (Singh et al., 2012).

Cholinesterase Inhibition

  • Synthesized 1,3,4-oxadiazole-2-thiols derivatives, including those related to the compound , have been tested for their potential to inhibit cholinesterases. The incorporation of nitrophenyl moieties in these derivatives showed decent inhibitory potential, indicating their relevance in related biological activities (Siddiqui et al., 2015).

Liquid Crystalline Properties

  • New mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group, including derivatives of this compound, have been synthesized and found to display different liquid crystalline mesophases. These findings indicate the compound's potential application in materials science (Abboud et al., 2017).

Spectral and X-Ray Diffraction Studies

  • Thiosemicarbazides and their derivatives, like this compound, have been studied for their potential in various biological and industrial applications. Spectral and X-ray diffraction studies have provided insights into the molecular structure and crystal packing of these compounds (Aparna et al., 2011).

Green Synthetic Methods

  • The development of green synthetic methods for the preparation of 2-aryl-1,3,4-oxadiazoles, related to this compound, highlights the compound's relevance in eco-friendly protocols (Zhu et al., 2015).

Antibacterial Activities

  • Various 1,3,4-oxadiazole derivatives, structurally similar to this compound, have been synthesized and found to exhibit strong antibacterial activities against multiple strains (Hirao et al., 1971).

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-18(20)13-8-6-12(7-9-13)14-16-17-15(21-14)22-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTDADMQZFZMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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